molecular formula C16H21N5 B15121373 N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

Katalognummer: B15121373
Molekulargewicht: 283.37 g/mol
InChI-Schlüssel: WMDIJYUCDUIVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Toluene, ethyl acetate, methanol

    Catalysts: Palladium on carbon, copper iodide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C16H21N5

Molekulargewicht

283.37 g/mol

IUPAC-Name

N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C16H21N5/c1-13-16(19-10-9-17-13)21-11-6-14(7-12-21)20(2)15-5-3-4-8-18-15/h3-5,8-10,14H,6-7,11-12H2,1-2H3

InChI-Schlüssel

WMDIJYUCDUIVRM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN=C1N2CCC(CC2)N(C)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.